2-(1H-indol-2-yl)ethanol

Descripción general

Descripción

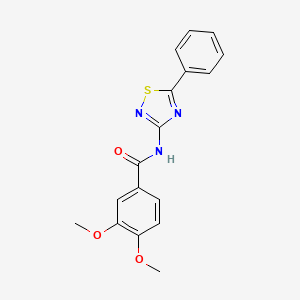

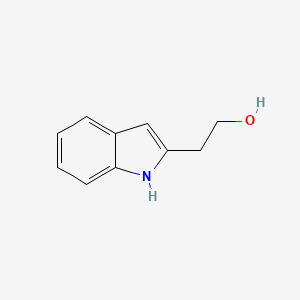

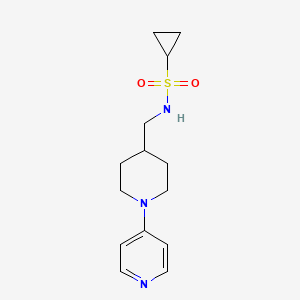

“2-(1H-indol-2-yl)ethanol” is also known as Tryptophol . It is an indolyl alcohol that is ethanol substituted by a 1H-indol-3-yl group at position 2 . It has a role as a Saccharomyces cerevisiae metabolite, an auxin, and a plant metabolite .

Molecular Structure Analysis

The molecular formula of “2-(1H-indol-2-yl)ethanol” is C10H11NO . The molecular weight is 161.20 g/mol . The InChIKey is JZYHZABGLQFCHU-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=C(N2)CCO .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indol-2-yl)ethanol” include a molecular weight of 161.20 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 36 Ų, Heavy Atom Count of 12, Formal Charge of 0, Complexity of 149 .Aplicaciones Científicas De Investigación

-

Antiviral Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have shown potential as antiviral agents .

- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested .

- Results: One compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

-

Anti-inflammatory Activity

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their in vivo anti-inflammatory activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Industrial Applications

- Field: Industrial Biotechnology

- Application: Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .

- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results: The specific results or outcomes were not detailed in the source .

-

Anticancer Activity

-

Anti-HIV Activity

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their anti-HIV activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antioxidant Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antioxidant activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antimicrobial Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antimicrobial activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antitubercular Activity

- Field: Pharmaceutical Chemistry

- Application: Certain indole derivatives have been evaluated for their antitubercular activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antidiabetic Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antidiabetic activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Antimalarial Activity

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their antimalarial activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

-

Anticholinesterase Activities

- Field: Pharmaceutical Chemistry

- Application: Indole derivatives have been evaluated for their anticholinesterase activities .

- Method: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of these evaluations were not specified in the source .

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYHZABGLQFCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-2-yl)ethanol | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)

![[4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B2844421.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)

![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)

![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)

![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)

![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B2844438.png)